molecular formula C7H6N2O5 B1346779 3,5-Dinitroanisole CAS No. 5327-44-6

3,5-Dinitroanisole

Cat. No. B1346779
Key on ui cas rn: 5327-44-6
M. Wt: 198.13 g/mol
InChI Key: OTMLGCBMOMNGCV-UHFFFAOYSA-N
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Patent
US05958375

Procedure details

3,5-Dinitroanisole (1.36 g, 6.9 mmol) and concentrated aqueous HBr (50 ml) was heated to reflux temperature for 16 h. After cooling to ambient temperature, the solid precipitate was filtered off, washed with water and dried. Yield: 325 mg (26%).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([O:13]C)[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)([O-:3])=[O:2]>Br>[N+:1]([C:4]1[CH:5]=[C:6]([OH:13])[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])OC
Name
Quantity
50 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the solid precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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